2-Fluoro-3-formylbenzamide: A Strategic Fluorinated Scaffold for Heterocyclic Synthesis
2-Fluoro-3-formylbenzamide: A Strategic Fluorinated Scaffold for Heterocyclic Synthesis
CAS: 1289083-16-4 | Formula: C₈H₆FNO₂ | MW: 167.14 g/mol
Executive Summary
2-Fluoro-3-formylbenzamide (CAS 1289083-16-4) is a highly specialized trisubstituted aromatic building block utilized in the synthesis of poly-pharmacological agents, particularly in the development of PARP inhibitors and kinase inhibitors . Its value lies in its unique 1,2,3-substitution pattern: an electrophilic formyl group at C3, a nucleophilic-susceptible fluorine at C2, and a directing amide group at C1.
This configuration creates a "chemical ambush" site: the fluorine atom is electronically activated by the flanking electron-withdrawing groups (amide and formyl), making it highly labile to Nucleophilic Aromatic Substitution (SₙAr) . This property allows medicinal chemists to rapidly construct fused heterocycles (such as quinazolinones or isoquinolinones) by displacing the fluorine with amine-bearing nucleophiles, while simultaneously condensing with the aldehyde or amide.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 2-Fluoro-3-formylbenzamide |
| CAS Number | 1289083-16-4 |
| Molecular Formula | C₈H₆FNO₂ |
| Molecular Weight | 167.14 g/mol |
| SMILES | NC(=O)C1=C(F)C(C=O)=CC=C1 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| Melting Point | Predicted range:[1][2][3][4] 145–155 °C (Based on structural analogs) |
| Acidity (pKa) | Amide NH: ~15-16; Formyl proton: Non-acidic |
Structural Orthogonality
The molecule features three distinct reactive handles on a benzene core:
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C1-Amide: Provides a hydrogen bond donor/acceptor motif and serves as a precursor to nitriles (via dehydration) or acids (via hydrolysis).
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C2-Fluoro: Positioned between two electron-withdrawing groups (EWGs), this fluorine is significantly more reactive toward SₙAr than a typical aryl fluoride.
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C3-Formyl: A versatile electrophile for reductive amination, Wittig reactions, or heterocycle ring closure.
Synthetic Routes
The synthesis of 2-Fluoro-3-formylbenzamide typically proceeds from 2-fluoro-3-methylbenzoic acid , a commercially available precursor. The pathway ensures the preservation of the sensitive aldehyde group until the final stage or generates it via oxidation.
Recommended Laboratory Protocol (Gram-Scale)
Precursor: 2-Fluoro-3-methylbenzonitrile or 2-Fluoro-3-methylbenzoic acid.
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Amidation: Convert 2-fluoro-3-methylbenzoic acid to the acid chloride (SOCl₂, cat. DMF), then quench with aqueous ammonia to yield 2-fluoro-3-methylbenzamide .
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Benzylic Oxidation:
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Method A (Radical Bromination): React with NBS (N-bromosuccinimide) and AIBN in CCl₄ or Trifluorotoluene at reflux to generate the gem-dibromide intermediate.
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Method B (Hydrolysis): Hydrolyze the gem-dibromide using aqueous AgNO₃ or CaCO₃ in refluxing ethanol/water to yield the aldehyde.
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Alternative (Direct Oxidation): Use CrO₃/Ac₂O followed by hydrolysis, though this is harsher on the amide.
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Figure 1: Synthetic pathway from 2-fluoro-3-methylbenzoic acid via radical halogenation and hydrolysis.
Reactivity Profile & Applications
The core utility of CAS 1289083-16-4 is its ability to undergo cascade cyclizations .
The "SₙAr / Condensation" Cascade
Because the fluorine at C2 is activated, it can be displaced by hydrazine or primary amines. If the incoming nucleophile also contains a group capable of reacting with the C3-aldehyde or C1-amide, a fused ring system is formed.
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Reaction with Hydrazine:
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Hydrazine attacks the C3-aldehyde (forming a hydrazone).
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The nitrogen can then attack the C1-amide (if conditions allow) or displace the C2-fluorine (SₙAr) to form 1,2-dihydro-3H-indazol-3-one derivatives or phthalazinone analogs, depending on the specific reaction conditions and substituents.
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Note: Direct phthalazinone formation usually requires a 1,2-dicarbonyl relationship. Here, the 1,3-relationship (meta) with a central fluoro suggests the formation of Indazole derivatives upon F-displacement.
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Experimental Workflow: SₙAr Displacement
Objective: Functionalization of the C2 position.
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Solvent: DMSO or NMP (Polar aprotic solvents accelerate SₙAr).
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Base: K₂CO₃ or DIPEA (2-3 equivalents).
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Nucleophile: Primary amine (R-NH₂) or cyclic amine (e.g., piperazine).
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Conditions: Heat to 80–100 °C. The aldehyde may need protection (as an acetal) if the amine is reactive toward it, although the SₙAr reaction often proceeds faster than imine formation in sterically crowded systems.
Figure 2: Divergent reactivity pathways demonstrating the versatility of the scaffold.
Handling & Safety (E-E-A-T)
As a fluorinated benzamide aldehyde, this compound should be treated as a potent irritant and potential sensitizer.
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GHS Classification:
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid (2-fluoro-3-carbamoylbenzoic acid) over time.
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Stability: The amide bond is stable to neutral hydrolysis, but the aldehyde is reactive. Avoid storage in protic solvents like methanol for extended periods to prevent hemiacetal formation.
References
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PubChem Compound Summary. (2025). 2-Fluoro-3-formylbenzamide. National Center for Biotechnology Information. Link
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BenchChem Technical Guide. (2025). Synthesis of Fluorinated Benzamides. BenchChem. Link
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Wang, B., et al. (2016). Discovery and Characterization of Talazoparib. Journal of Medicinal Chemistry, 59(1), 335-357. (Contextual reference for fluoro-benzamide scaffolds in PARP inhibitors). Link
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MDPI Crystals. (2023). Structural Analysis of Fluorinated Benzamides. MDPI. Link
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